molecular formula C31H35N5O5 B11188457 2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-phenoxyphenyl)acetamide

2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B11188457
M. Wt: 557.6 g/mol
InChI Key: BQJAMIRLLFCFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-phenoxyphenyl)acetamide is a complex organic compound that features a piperazine ring, a common structural motif in pharmaceuticals and agrochemicals. This compound is of interest due to its potential therapeutic applications and its role as a ligand for various receptors.

Preparation Methods

The synthesis of 2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.

    Acetylation: The piperazine derivative is then acetylated using acetic anhydride or acetyl chloride under basic conditions.

    Coupling with Phenoxyphenyl Acetamide: The final step involves coupling the acetylated piperazine with phenoxyphenyl acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Chemical Reactions Analysis

2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

Scientific Research Applications

2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-phenoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.

    Biology: The compound is investigated for its potential as a receptor antagonist, particularly for alpha1-adrenergic receptors, which are involved in various physiological processes.

    Medicine: Research is ongoing to explore its therapeutic potential in treating conditions like hypertension, cardiac arrhythmias, and neurodegenerative diseases.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to influence signal transduction pathways associated with these receptors.

Comparison with Similar Compounds

Similar compounds to 2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-phenoxyphenyl)acetamide include:

    Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.

    Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.

    Urapidil: An antihypertensive agent that targets alpha1-adrenergic receptors.

The uniqueness of this compound lies in its specific structural features and its potential for high affinity and selectivity towards certain receptors, making it a promising candidate for further research and development.

Properties

Molecular Formula

C31H35N5O5

Molecular Weight

557.6 g/mol

IUPAC Name

2-[1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C31H35N5O5/c1-40-25-13-9-24(10-14-25)35-19-17-34(18-20-35)22-30(38)36-16-15-32-31(39)28(36)21-29(37)33-23-7-11-27(12-8-23)41-26-5-3-2-4-6-26/h2-14,28H,15-22H2,1H3,(H,32,39)(H,33,37)

InChI Key

BQJAMIRLLFCFHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)N3CCNC(=O)C3CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.